An In-depth Technical Guide to the Chemical Properties of 6-Methoxypyridine-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 6-Methoxypyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 6-Methoxypyridine-3-carbaldehyde (CAS No. 65873-72-5), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and logical workflows to support advanced research and development.
Core Chemical and Physical Properties
6-Methoxypyridine-3-carbaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 6-position and a formyl (aldehyde) group at the 3-position. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.
Physical Properties
The compound typically appears as a dark cream to pale brown crystalline powder.[1] Key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Melting Point | 51-54 °C (lit.) | [2] |
| Boiling Point | 65-70 °C (at 12 Torr) | [2] |
| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Refractive Index (Predicted) | 1.551 | [2] |
| Solubility | Insoluble in water | [2] |
Chemical Identifiers
For unambiguous identification and literature searching, the following identifiers are provided.
| Identifier | Value | Source(s) |
| CAS Number | 65873-72-5 | [2] |
| IUPAC Name | 6-methoxypyridine-3-carbaldehyde | [3] |
| Synonyms | 6-Methoxy-3-nicotinaldehyde, 5-Formyl-2-methoxypyridine | [3] |
| InChI | InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | [3] |
| SMILES | COc1ccc(C=O)cn1 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of its isomer, 5-methoxy-pyridine-3-carbaldehyde, and general principles of NMR spectroscopy, the following chemical shifts can be anticipated for 6-Methoxypyridine-3-carbaldehyde in CDCl₃.
¹H NMR (Predicted):
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Aldehyde Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.
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Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position (between the nitrogen and aldehyde) will likely be the most downfield, appearing as a doublet. The proton at the 4-position will be a doublet of doublets, and the proton at the 5-position will be a doublet.
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Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm.
¹³C NMR (Predicted):
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Carbonyl Carbon (C=O): Expected in the range of δ 190-193 ppm.
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Aromatic Carbons: Five signals are expected. The carbon bearing the methoxy group (C6) will be significantly downfield (δ ~165 ppm), while the other pyridine carbons will appear between δ 110-155 ppm.
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Methoxy Carbon (-OCH₃): Expected around δ 55-56 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong carbonyl stretch. Key absorption bands are summarized below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1700 | Strong, Sharp |
| C-H Stretch (Aldehyde) | ~2830 and ~2730 | Medium, Sharp |
| Aromatic C=C Stretch | 1600-1585 and 1500-1400 | Medium to Strong |
| C-O Stretch (Methoxy) | ~1250 | Strong |
| Aromatic C-H Stretch | >3000 | Medium |
Note: Data derived from general IR correlation tables and spectra of similar compounds.[3]
Mass Spectrometry (MS)
In electron impact mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 137. Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of the entire formyl group (M-29).
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m/z = 137: Molecular ion (M⁺)
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m/z = 136: Loss of H• ([M-H]⁺)
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m/z = 108: Loss of CHO• ([M-CHO]⁺)
Experimental Protocols & Reactivity
6-Methoxypyridine-3-carbaldehyde is a versatile intermediate. Its reactivity is dominated by the aldehyde group, which readily undergoes nucleophilic addition and condensation reactions.
Synthesis of 6-Methoxypyridine-3-carbaldehyde
A common synthetic route to this compound involves the formylation of a suitable precursor, such as 5-bromo-2-methoxypyridine (B44785), via a Grignard reaction followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The logical workflow for such a synthesis is outlined below.
Detailed Experimental Protocol (Adapted from a similar synthesis):
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Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF). Add a small portion of a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
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Formylation: Cool the resulting Grignard reagent solution to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
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Quenching and Workup: After the addition of DMF, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-Methoxypyridine-3-carbaldehyde.
L-Proline-Catalyzed Flavanone (B1672756) Synthesis
A key application of this aldehyde is in the L-proline-catalyzed condensation with o-hydroxyarylketones to form flavanones, which are important scaffolds in drug discovery.[2] The reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.
General Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the o-hydroxyarylketone (1.0 eq), 6-Methoxypyridine-3-carbaldehyde (1.1 eq), and L-proline (0.2-0.3 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrates.
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization from ethanol or by column chromatography on silica gel, to afford the target flavanone.
Safety and Handling
6-Methoxypyridine-3-carbaldehyde is classified as an irritant.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
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Hazard Statements:
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Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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In case of contact with eyes, rinse cautiously with water for several minutes.
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Store in a well-ventilated place and keep the container tightly closed.
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Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Methoxypyridine-3-carbaldehyde is a valuable heterocyclic aldehyde with well-defined physical properties and predictable reactivity. Its utility as a precursor in the synthesis of more complex molecules, such as flavanones and sst3 receptor intermediates, makes it a compound of significant interest to the scientific and drug development communities.[2] The experimental protocols and data provided in this guide offer a foundational resource for researchers utilizing this versatile building block.
